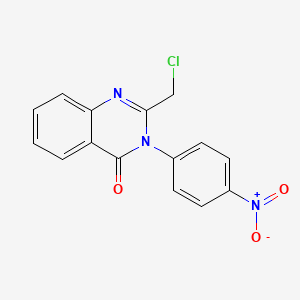
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one typically involves the reaction of 4-nitrobenzaldehyde with anthranilic acid to form 2-(4-nitrophenyl)quinazolin-4(3H)-one. This intermediate is then chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is often purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, forming aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane, and mild bases.
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Reduction: 2-(Aminomethyl)-3-(4-aminophenyl)quinazolin-4(3H)-one.
Oxidation: 2-(Formylmethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one or 2-(Carboxymethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one.
Applications De Recherche Scientifique
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is due to its ability to bind to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The nitro group and quinazolinone core are crucial for this interaction, as they form hydrogen bonds and hydrophobic interactions with the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-3-(4-aminophenyl)quinazolin-4(3H)-one
- 2-(Chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one
- 2-(Chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
Uniqueness
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.
Propriétés
Numéro CAS |
103952-90-5 |
|---|---|
Formule moléculaire |
C15H10ClN3O3 |
Poids moléculaire |
315.71 g/mol |
Nom IUPAC |
2-(chloromethyl)-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O3/c16-9-14-17-13-4-2-1-3-12(13)15(20)18(14)10-5-7-11(8-6-10)19(21)22/h1-8H,9H2 |
Clé InChI |
NRELQJFEHXWZEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
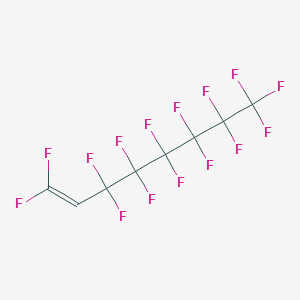
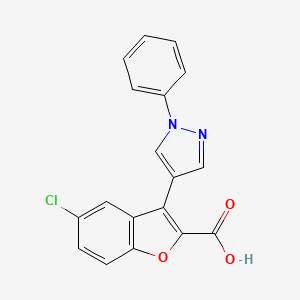
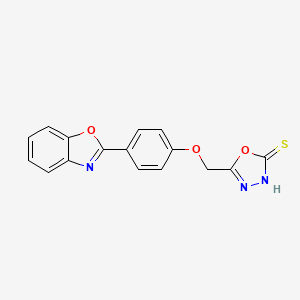

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)

![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)

![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
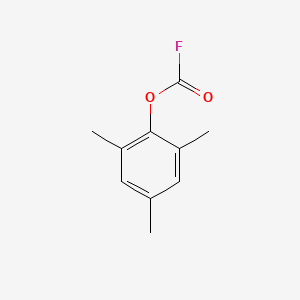
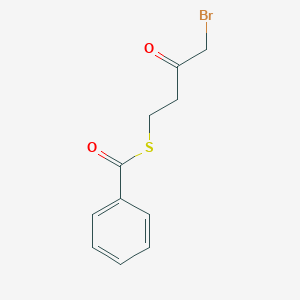
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

